molecular formula C10H13NO2 B1612059 Methyl 2-amino-4,6-dimethylbenzoate CAS No. 35490-78-9

Methyl 2-amino-4,6-dimethylbenzoate

Cat. No. B1612059
CAS RN: 35490-78-9
M. Wt: 179.22 g/mol
InChI Key: OGQYHUWXKIJPGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “Methyl 2-amino-4,5-dimethylbenzoate”, the InChI code is 1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4,5-dimethylbenzoate” is a powder with a melting point of 75-78°C . “Methyl 4-amino-2,6-dimethylbenzoate” is a solid .

Safety And Hazards

“Methyl 2-amino-4,5-dimethylbenzoate” has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . “Methyl 4-amino-2,6-dimethylbenzoate” also has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 .

properties

IUPAC Name

methyl 2-amino-4,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYHUWXKIJPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596579
Record name Methyl 2-amino-4,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,6-dimethylbenzoate

CAS RN

35490-78-9
Record name Methyl 2-amino-4,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (0.013 g, 0.33 mM) in methanol (1.7 mL) was added 5,7-dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione (0.67 g, 3.5 mM). The mixture was heated to 60° C. and maintained at that temperature for 45 min during which vigorous gas evolution ensued and all solids dissolved completely. The solution was cooled and concentrated using a rotary evaporator. The residue was dissolved in ethyl acetate, and the ethyl acetate solution was washed with water, dried (Na2 SO4), filtered and concentrated to provide the title compound (0.54 g, 86%) as a tan solid; MS(CI); 180 (M+H).
Quantity
0.013 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4,6-dimethylbenzoate
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Reactant of Route 5
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Methyl 2-amino-4,6-dimethylbenzoate
Reactant of Route 6
Methyl 2-amino-4,6-dimethylbenzoate

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